Cas no 2060030-85-3 (tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate)

Tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate is a spirocyclic compound featuring a fused azetidine-indole scaffold with a nitro substituent at the 5'-position. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it a versatile intermediate in organic synthesis. Its spirocyclic structure offers conformational rigidity, which is advantageous in medicinal chemistry for probing bioactive conformations or designing constrained analogs. The nitro group provides a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of pharmaceuticals and agrochemicals, where its unique scaffold can contribute to improved binding affinity or metabolic stability.
tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate structure
2060030-85-3 structure
Product Name:tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
CAS No:2060030-85-3
MF:C15H19N3O4
MW:305.329063653946
MDL:MFCD30499916
CID:5183242
PubChem ID:125453550
Update Time:2025-05-25

tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 5-nitrospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
    • tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate
    • MDL: MFCD30499916
    • Inchi: 1S/C15H19N3O4/c1-14(2,3)22-13(19)17-8-15(9-17)7-16-12-5-4-10(18(20)21)6-11(12)15/h4-6,16H,7-9H2,1-3H3
    • InChI Key: ZNNCHDKDPWDCMV-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC2(C3=C(NC2)C=CC([N+]([O-])=O)=C3)C1

tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate Pricemore >>

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Additional information on tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate

Research Brief on tert-Butyl 5'-Nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS: 2060030-85-3)

The compound tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate (CAS: 2060030-85-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of spirocyclic indole derivatives, which are known for their diverse pharmacological properties. The presence of the nitro group and the spiroazetidine ring in its structure makes it a versatile scaffold for further chemical modifications. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound.

In terms of biological activity, preliminary in vitro studies suggest that tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate exhibits moderate inhibitory effects on certain kinase enzymes implicated in cancer and inflammatory diseases. These findings have spurred further investigations into its mechanism of action and potential as a lead compound for drug development. Computational modeling studies have also been conducted to predict its binding affinity with various biological targets.

One of the most promising applications of this compound lies in its use as a building block for the development of novel small-molecule therapeutics. Its structural complexity and functional groups allow for the creation of libraries of derivatives, which can be screened for enhanced bioactivity and selectivity. Recent patent filings indicate growing commercial interest in this compound, particularly in the context of oncology and central nervous system disorders.

Despite these advancements, challenges remain in scaling up the synthesis of tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate while maintaining cost-effectiveness and environmental sustainability. Future research directions may focus on green chemistry approaches to address these issues. Additionally, more extensive in vivo studies are needed to validate its therapeutic potential and pharmacokinetic properties.

In conclusion, tert-butyl 5'-nitro-1',2'-dihydrospiroazetidine-3,3'-indole-1-carboxylate represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its unique structural attributes and preliminary biological data position it as a compound worthy of continued investigation in the quest for new therapeutic agents.

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